(6R)-6-(aminomethyl)piperidin-2-one hydrochloride
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Overview
Description
(6R)-6-(aminomethyl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a hydrochloride salt form of (6R)-6-(aminomethyl)piperidin-2-one, which is a derivative of piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate piperidine derivative.
Aminomethylation: The piperidine derivative undergoes aminomethylation to introduce the aminomethyl group at the 6-position.
Cyclization: The aminomethylated intermediate is then cyclized to form the piperidin-2-one ring.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction efficiency.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Advanced purification techniques to isolate the desired product from reaction mixtures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products:
Oxidation Products: Oxo derivatives of the piperidin-2-one ring.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(6R)-6-(aminomethyl)piperidin-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is utilized in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (6R)-6-(aminomethyl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
- (S)-5-Amino-piperidin-2-one hydrochloride
- 4-(Aminomethyl)piperidin-2-one hydrochloride
- 1-(2-Amino-ethyl)-piperidin-2-one hydrochloride
Comparison:
- Structural Differences: While all these compounds share a piperidin-2-one core, they differ in the position and nature of the substituents.
- Unique Features: (6R)-6-(aminomethyl)piperidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the aminomethyl group at the 6-position, which may confer distinct biological and chemical properties.
Properties
IUPAC Name |
(6R)-6-(aminomethyl)piperidin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c7-4-5-2-1-3-6(9)8-5;/h5H,1-4,7H2,(H,8,9);1H/t5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJYYNNDVQJTDQ-NUBCRITNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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